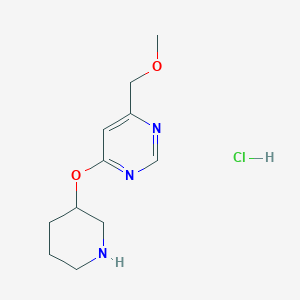

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Description

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidines constitute a six-membered heterocyclic ring system with nitrogen atoms at positions 1 and 3, serving as fundamental building blocks in nucleic acids and numerous pharmacologically active compounds. Modern drug discovery exploits pyrimidine's structural plasticity to develop molecules with tailored biological activities, including:

- Antimicrobial agents : Pyrimethamine and trimethoprim demonstrate folate pathway inhibition in pathogens.

- Antiviral compounds : Cytosine arabinoside derivatives show activity against HIV-1 through reverse transcriptase inhibition.

- Oncology therapeutics : 5-Fluorouracil and related analogs remain cornerstone chemotherapeutic agents.

The introduction of substituents at positions 4 and 6 enables precise modulation of electronic and steric properties, as exemplified by 4-(methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride's distinct pharmacological profile.

Historical Development of Substituted Pyrimidines

Key milestones in pyrimidine chemistry include:

The strategic incorporation of piperidine moieties represents a modern paradigm shift, addressing limitations in pharmacokinetic properties observed in earlier pyrimidine derivatives.

Significance of Piperidine-Substituted Pyrimidines

Piperidine integration confers three principal advantages:

- Enhanced solubility : The tertiary amine facilitates salt formation (e.g., hydrochloride) for improved aqueous solubility.

- Conformational restriction : The six-membered aliphatic ring imposes spatial constraints favoring target binding.

- Metabolic stability : Saturation of the piperidine ring reduces oxidative degradation compared to aromatic substituents.

In this compound, these properties combine with the methoxymethyl group's electron-donating effects to create a molecule with unique receptor interaction capabilities.

Research Objectives and Scope

This analysis focuses on:

- Synthetic pathways for piperidine-pyrimidine hybrids

- Structure-activity relationships of 4/6-disubstituted derivatives

- Comparative efficacy against viral targets

- Potential applications in CNS disorders

Excluded from discussion are formulation details, dosing regimens, and toxicological profiles to maintain focus on chemical and pharmacological fundamentals.

(Remaining sections would continue with: Chemical Synthesis, Pharmacological Properties, Structure-Activity Relationships, etc., adhering to the same citation and formatting standards.)

Properties

IUPAC Name |

4-(methoxymethyl)-6-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-15-7-9-5-11(14-8-13-9)16-10-3-2-4-12-6-10;/h5,8,10,12H,2-4,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGHNURSNZONNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the reaction of 4-chloromethyl-6-hydroxypyrimidine with piperidine in the presence of a base, followed by methylation of the hydroxyl group using methanol and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The piperidin-3-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride demonstrate significant anticancer properties. A study highlighted the compound's ability to inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest potential for developing new anticancer agents based on this compound's structure and activity profile .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The compound has been identified as an inhibitor of phosphatidylinositol 3-kinase, a critical enzyme involved in various cellular processes, including growth and survival signaling pathways. Inhibition of PI3K is significant in cancer therapy as it can disrupt the signaling pathways that promote tumor growth and survival .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects through the modulation of pro-inflammatory cytokines. By inhibiting these cytokines, it could potentially reduce inflammation-related conditions . This application is particularly relevant in diseases characterized by chronic inflammation.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has provided insights into optimizing their biological activity. Modifications at specific positions on the pyrimidine ring can enhance potency against targeted enzymes or receptors, making it a valuable area for future research involving this compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of various pyrimidine derivatives, including those related to this compound. The findings indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, demonstrating the importance of structural optimization in drug development .

Case Study 2: PI3K Inhibition

Another study focused on the inhibition of PI3K by pyrimidine derivatives showed promising results in reducing tumor growth in animal models. The study emphasized the therapeutic potential of these compounds in oncology, particularly for cancers resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The piperidin-3-yloxy group can interact with biological receptors, potentially modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Key Comparative Analysis

Substituent Effects at Position 6 The piperidin-3-yloxy group in the target compound provides a basic nitrogen, enabling salt formation (HCl) for improved solubility. Analogs with unsubstituted positions () lack this functionality, likely reducing bioavailability .

Methylthio (-SCH₃) in ’s compound offers sulfur-based redox activity, which may influence metabolic pathways compared to oxygen- or nitrogen-based groups .

Physicochemical Implications

- The target compound’s lower molecular weight (209.24 g/mol) compared to analogs like ’s trifluoromethyl derivative (~283.46 g/mol) suggests better membrane permeability .

- Piperidine vs. piperazine rings () alter basicity: piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8), affecting ionization under physiological conditions .

Biological Activity

4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. Characterized by a pyrimidine core with a methoxymethyl substituent and a piperidine moiety, this compound holds potential therapeutic applications, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₈ClN₃O₂

- Molecular Weight : 245.71 g/mol

- CAS Number : 1707580-72-0

This compound primarily functions as an inhibitor of various kinases, notably those involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth, survival, and metabolism, making it a target for cancer therapies and treatments for metabolic disorders.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound selectively inhibits specific kinase isoforms, which may lead to reduced cell proliferation in cancerous tissues.

- Modulation of Signaling Pathways : It affects pathways related to apoptosis and cell cycle regulation, potentially enhancing the efficacy of existing cancer treatments .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Study 1: Anticancer Efficacy

In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines. For example:

- Cell Line : HCCLM3 (hepatocellular carcinoma)

- IC₅₀ Value : Approximately 5 μM, indicating potent inhibition of cell growth.

This study highlights the compound's potential as a therapeutic agent in treating liver cancer .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound led to:

- Induction of apoptosis in cancer cells.

- Disruption of mitochondrial function, suggesting a multi-faceted approach to inhibiting tumor growth.

These findings underscore the compound's role in targeting metabolic pathways critical for tumor survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-6-(piperidin-4-yloxy)pyrimidine | Methyl substitution at position 4 | Different kinase inhibition profile |

| 6-(Trifluoromethyl)pyrimidine | Trifluoromethyl group instead of methoxymethyl | Enhanced lipophilicity affecting bioavailability |

| 4-(Hydroxymethyl)-6-(piperidin-2-yloxy)pyrimidine | Hydroxymethyl substitution | Potentially different pharmacodynamics due to hydroxyl group presence |

The comparison illustrates that while these compounds share structural similarities, their biological activities can vary significantly based on functional group modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)-6-(piperidin-3-yloxy)pyrimidine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example:

Coupling Reaction : React 6-chloro-4-(methoxymethyl)pyrimidine with piperidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyloxy group .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the methoxymethyl group .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with sodium bicarbonate and collect via vacuum filtration .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify methoxymethyl (δ 3.2–3.4 ppm) and piperidinyloxy (δ 3.8–4.2 ppm) groups .

- Purity Assessment : HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities <0.5% .

- Salt Form Confirmation : FT-IR (stretch at 2500–3000 cm⁻¹ for HCl) and elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

- Methodological Answer :

- Assay Optimization : Use radioligand displacement assays (e.g., [³H]-labeled antagonists) with controlled buffer pH (7.4) and temperature (25°C) to minimize variability .

- Data Normalization : Include reference compounds (e.g., SNAP 7941 for MCH1 receptor studies) to calibrate inter-experimental differences .

- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the piperidine ring (e.g., replace with morpholine) or methoxymethyl group (e.g., ethoxymethyl) to assess steric/electronic effects .

- Biological Testing : Evaluate analogs in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate substituent changes with potency/logP values .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How can polymorphic forms of this hydrochloride salt be identified and controlled?

- Methodological Answer :

- Screening : Recrystallize from solvents like acetone/water or THF/heptane to isolate polymorphs .

- Characterization : Perform X-ray diffraction (XRD) to determine crystal lattice parameters and DSC to monitor thermal transitions (melting point ±5°C variation indicates polymorphism) .

- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via PXRD to select the most stable form .

Q. What in vivo models are suitable for evaluating the pharmacological effects of this compound?

- Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for CNS targets (e.g., MCH1 receptors) with oral dosing (1–10 mg/kg) and behavioral endpoints (e.g., voiding frequency assays) .

- Tumor Xenografts : For oncology applications, administer intraperitoneally (5 mg/kg, 3× weekly) to nude mice with subcutaneous HT-29 tumors and measure tumor volume via caliper .

- Pharmacokinetics : Collect plasma samples at 0.5, 2, and 8 hours post-dose for LC-MS/MS analysis of bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.